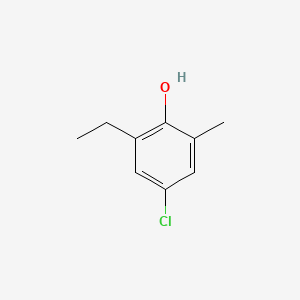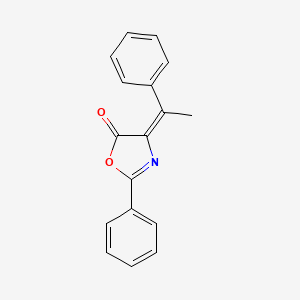
2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family Oxazolones are five-membered rings containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one can be achieved through several methods. One common approach involves the condensation of hippuric acid with aldehydes or ketones in the presence of acetic anhydride and catalysts such as dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride . Microwave irradiation can also be used to facilitate this reaction, resulting in the formation of the desired oxazolone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of oxazolone synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to maximize yield and purity. Industrial processes may also incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazolone ring or its substituents.
Substitution: The phenyl and ethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical processes. Its structure allows it to bind to active sites or allosteric sites on proteins, altering their function and activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5(4H)-oxazolone: A closely related compound with similar reactivity and applications.
1,2,4-Triazin-6(5H)-one: Another heterocyclic compound with comparable properties and uses in scientific research.
Uniqueness
2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one stands out due to its specific substituents, which confer unique chemical and biological properties. Its phenyl and ethylidene groups enhance its reactivity and potential for forming diverse derivatives. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile compound for various applications.
Properties
CAS No. |
57427-91-5 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(4E)-2-phenyl-4-(1-phenylethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO2/c1-12(13-8-4-2-5-9-13)15-17(19)20-16(18-15)14-10-6-3-7-11-14/h2-11H,1H3/b15-12+ |
InChI Key |
TYPJAOYNIKQSCQ-NTCAYCPXSA-N |
Isomeric SMILES |
C/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


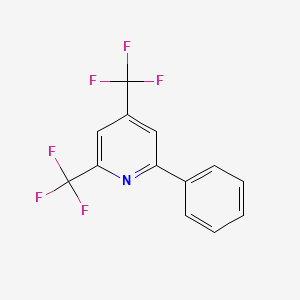
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)
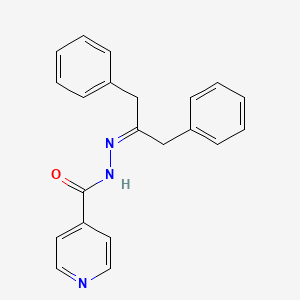
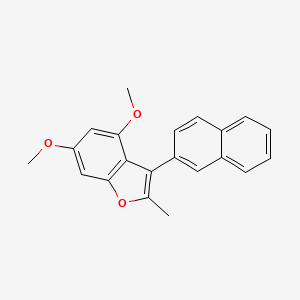
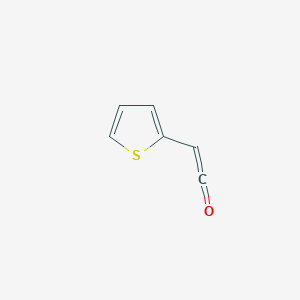

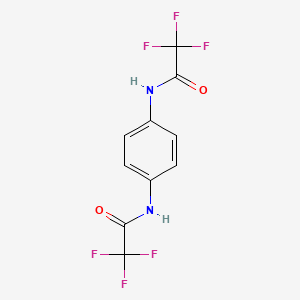
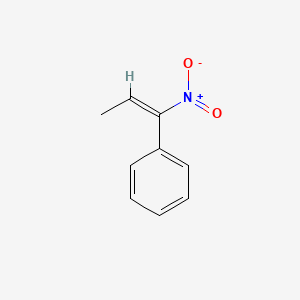
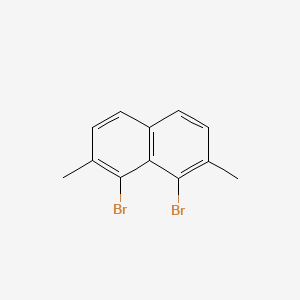

![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
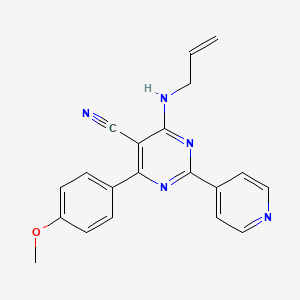
![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
